molecular formula C20H20N4O5S B2452108 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 442881-17-6

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2452108
CAS No.: 442881-17-6
M. Wt: 428.46
InChI Key: DFDMMDDCQVEQRP-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
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Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its potential as an antibacterial, anticancer, and anticonvulsant agent.

Synthesis and Structural Properties

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent functionalization with pyrrolidine and sulfonamide groups. The compound's molecular formula is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S, with a molecular weight of 354.38 g/mol.

The crystal structure has been characterized by X-ray diffraction studies, revealing that the molecule is approximately planar. The methoxy group is positioned in a way that allows for optimal interaction with biological targets through hydrogen bonding and hydrophobic interactions.

Antibacterial Activity

Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported in the range of 3.12 to 12.5 µg/mL, indicating potent activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. The oxadiazole moiety is known for its ability to inhibit tumor cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A-431 and Jurkat cells. The mechanism of action appears to involve the disruption of mitochondrial function and modulation of apoptotic pathways .

A summary of anticancer activity from recent studies is presented in Table 1:

CompoundCell LineIC50 (µM)Mechanism
Compound AA-431<10Apoptosis induction
Compound BJurkat<5Mitochondrial disruption
This compoundVariousTBDTBD

Anticonvulsant Activity

The anticonvulsant properties of similar oxadiazole derivatives have been noted in pharmacological studies. Compounds with the pyrrolidine moiety have shown efficacy in reducing seizure activity in animal models. The structure–activity relationship (SAR) indicates that modifications at the pyrrolidine position can significantly influence anticonvulsant efficacy .

Case Studies

Recent research has provided insights into the biological activity of oxadiazole derivatives:

  • Antibacterial Study : A study evaluated several oxadiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications at the phenyl ring enhanced antibacterial potency.
  • Anticancer Screening : In a series of experiments involving various cancer cell lines, it was found that compounds with methoxy substitutions exhibited higher cytotoxicity compared to their unsubstituted counterparts.
  • Anticonvulsant Evaluation : A pharmacological assessment on animal models indicated that specific derivatives could reduce seizure frequency significantly.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-28-16-8-4-15(5-9-16)19-22-23-20(29-19)21-18(25)14-6-10-17(11-7-14)30(26,27)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDMMDDCQVEQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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